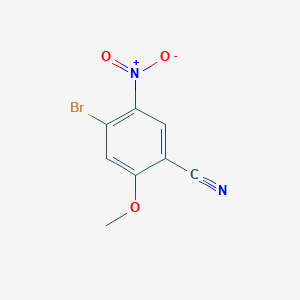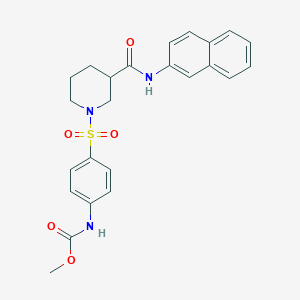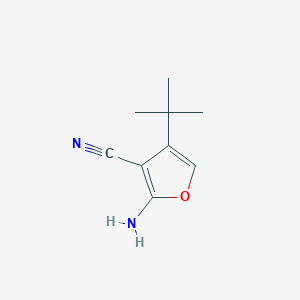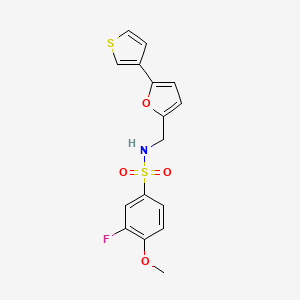![molecular formula C11H11N3O2 B2403345 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1506419-04-0](/img/structure/B2403345.png)
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a synthetic compound with a molecular weight of 217.22 . It belongs to the class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-A]pyrimidines .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, has been the subject of extensive research . Various strategies have been developed, including palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement processes .Molecular Structure Analysis
The molecular structure of “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is characterized by a cyclobutyl group attached to a [1,2,4]triazolo[1,5-A]pyridine ring, with a carboxylic acid functional group at the 6-position .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-A]pyrimidine scaffold, which is present in “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, is known to participate in various chemical reactions . These reactions have been utilized in the synthesis of diverse structures with significant applications in agriculture and medicinal chemistry .Applications De Recherche Scientifique
Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a class of compounds that includes “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, have been found to exhibit a variety of biological activities. These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Therapeutic Targets for Disorders
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Agriculture Applications
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have also received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Organic Light Emitting Diodes (OLEDs)
1,2,4-triazolo[1,5-a]pyridine-based compounds have been used in the creation of phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), which have shown outstanding performance, high efficiency, and low roll-off .
Blue Fluorophore
1,2,4-triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter for the first time . This compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions related to immune response, oxygen sensing, and signal transduction .
Orientations Futures
The [1,2,4]triazolo[1,5-A]pyrimidine scaffold, present in “2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid”, continues to attract significant research interest due to its wide range of potential pharmaceutical activities . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYMNBXAHXEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2403263.png)


![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)


![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2403279.png)


![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)